molecular formula C20H27FN2O2 B2546746 Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705236-53-8

Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone

Cat. No.: B2546746
CAS No.: 1705236-53-8
M. Wt: 346.446
InChI Key: FADFHEUBDCYFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a useful research compound. Its molecular formula is C20H27FN2O2 and its molecular weight is 346.446. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Methodology

  • Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone and its derivatives have been synthesized through various methods, contributing to the field of organic chemistry. For instance, a novel synthesis route involving SNAr for acylated fluoroaromatics with an additional cyclization in a one-pot procedure has been developed, eliminating the need for chromatographic purification steps and resulting in good yields (Stark, 2000).

Biological Activities

  • These compounds have shown promising anti-tubercular activities against Mycobacterium tuberculosis H37Rv in vitro, with some derivatives displaying minimum inhibitory concentrations (MICs) ranging from 25 to 3.125 microg/mL. The most active compounds demonstrated activity against multidrug-resistant (MDR) strains, indicating their potential as new class of anti-mycobacterial agents (Dwivedi et al., 2005).

Antitubercular and Antimalarial Properties

  • A series of alkylaminoaryl phenyl cyclopropyl methanones synthesized from 4-fluorochalcones were evaluated for their antitubercular and antimalarial activities, showing significant in vitro activity against both M. tuberculosis and Plasmodium falciparum strains. These findings suggest the potential of cyclopropyl methanone derivatives in the treatment of tuberculosis and malaria (Ajay et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended use. If it shows promising biological activity, it could be further developed as a pharmaceutical. Alternatively, if it has interesting chemical properties, it could be studied further in the field of organic chemistry .

Properties

IUPAC Name

cyclopropyl-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O2/c21-18-3-1-2-4-19(18)25-17-9-13-22(14-10-17)16-7-11-23(12-8-16)20(24)15-5-6-15/h1-4,15-17H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADFHEUBDCYFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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